Cas no 2229311-52-6 (4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)pyrrolidin-2-one)
4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)pyrrolidin-2-one
- 2229311-52-6
- EN300-1767032
-
- Inchi: 1S/C12H15NOS/c14-12-5-8(6-13-12)10-7-15-11-4-2-1-3-9(10)11/h7-8H,1-6H2,(H,13,14)
- InChI Key: UWDNMJJUBTZYDE-UHFFFAOYSA-N
- SMILES: S1C=C(C2=C1CCCC2)C1CC(NC1)=O
Computed Properties
- Exact Mass: 221.08743528g/mol
- Monoisotopic Mass: 221.08743528g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 57.3Ų
4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)pyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1767032-1g |
4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)pyrrolidin-2-one |
2229311-52-6 | 1g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1767032-5g |
4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)pyrrolidin-2-one |
2229311-52-6 | 5g |
$3935.0 | 2023-09-20 | ||
| Enamine | EN300-1767032-10g |
4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)pyrrolidin-2-one |
2229311-52-6 | 10g |
$5837.0 | 2023-09-20 | ||
| Enamine | EN300-1767032-0.05g |
4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)pyrrolidin-2-one |
2229311-52-6 | 0.05g |
$1140.0 | 2023-09-20 | ||
| Enamine | EN300-1767032-0.1g |
4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)pyrrolidin-2-one |
2229311-52-6 | 0.1g |
$1195.0 | 2023-09-20 | ||
| Enamine | EN300-1767032-0.25g |
4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)pyrrolidin-2-one |
2229311-52-6 | 0.25g |
$1249.0 | 2023-09-20 | ||
| Enamine | EN300-1767032-0.5g |
4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)pyrrolidin-2-one |
2229311-52-6 | 0.5g |
$1302.0 | 2023-09-20 | ||
| Enamine | EN300-1767032-1.0g |
4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)pyrrolidin-2-one |
2229311-52-6 | 1g |
$1357.0 | 2023-06-03 | ||
| Enamine | EN300-1767032-2.5g |
4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)pyrrolidin-2-one |
2229311-52-6 | 2.5g |
$2660.0 | 2023-09-20 | ||
| Enamine | EN300-1767032-5.0g |
4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)pyrrolidin-2-one |
2229311-52-6 | 5g |
$3935.0 | 2023-06-03 |
4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)pyrrolidin-2-one Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)pyrrolidin-2-one
4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)pyrrolidin-2-one (CAS No. 2229311-52-6): A Comprehensive Overview
In the realm of pharmaceutical and organic chemistry, 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)pyrrolidin-2-one (CAS No. 2229311-52-6) has emerged as a compound of significant interest. This heterocyclic molecule, featuring a benzothiophene core fused with a pyrrolidin-2-one moiety, is gaining attention for its potential applications in drug discovery and material science. Researchers are particularly intrigued by its structural uniqueness, which combines aromatic and aliphatic characteristics, making it a versatile building block for synthetic chemistry.
The compound's molecular formula, C12H15NOS, reveals a moderate molecular weight of 221.32 g/mol, suggesting good bioavailability for potential pharmaceutical applications. Its tetrahydrobenzothiophene component contributes to enhanced stability compared to fully aromatic systems, while the pyrrolidinone ring offers multiple sites for functional group modifications. This structural combination has sparked interest in its use as a precursor for central nervous system (CNS) targeting molecules, a hot topic in current medicinal chemistry research addressing neurological disorders.
Recent literature highlights the growing importance of sulfur-containing heterocycles like 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)pyrrolidin-2-one in drug development. The pharmaceutical industry's shift toward privileged structures has brought this compound into focus, as it embodies features commonly found in FDA-approved drugs. Its potential as a scaffold for kinase inhibitors aligns with current trends in targeted cancer therapies, answering frequent search queries about "novel kinase inhibitor scaffolds" and "sulfur-based drug candidates."
Synthetic approaches to CAS 2229311-52-6 typically involve multi-step organic transformations, often starting from commercially available tetrahydrobenzothiophene derivatives. The most common route involves the construction of the pyrrolidinone ring through cyclization reactions, with yields optimized through careful control of reaction conditions. Process chemists are particularly interested in developing green chemistry approaches for its synthesis, responding to the pharmaceutical industry's demand for more sustainable manufacturing processes.
The compound's physicochemical properties make it attractive for medicinal chemistry optimization. With calculated logP values suggesting moderate lipophilicity, it falls within the desirable range for blood-brain barrier penetration - a property frequently searched in relation to neuroactive compounds. Its melting point and solubility profile indicate good crystallinity, important for formulation development, while the presence of both hydrogen bond donors and acceptors suggests potential for diverse molecular interactions.
In material science applications, 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)pyrrolidin-2-one has shown promise as a building block for organic electronic materials. The combination of electron-rich sulfur atoms and the conjugated system creates interesting electronic properties, aligning with current research into organic semiconductors and OLED materials. This addresses growing search trends about "sulfur-containing organic electronic materials" and "heterocyclic compounds for optoelectronics."
The safety profile of CAS 2229311-52-6 remains an area of active investigation, with preliminary studies suggesting good stability under standard laboratory conditions. While comprehensive toxicological data is still being developed, its structural analogs have demonstrated favorable safety profiles in preclinical studies. Researchers searching for "safe heterocyclic building blocks" often explore compounds with this structural motif due to their prevalence in approved pharmaceuticals.
Market availability of 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)pyrrolidin-2-one has increased significantly in recent years, reflecting growing demand from both academic and industrial researchers. Several specialty chemical suppliers now offer this compound in research quantities, with prices varying based on purity and scale. The compound's appearance in recent patent applications suggests its growing importance in proprietary research programs.
Future research directions for this compound likely include exploration of its biological activity profiles and further optimization of synthetic routes. The scientific community's interest in multi-target drug discovery makes this scaffold particularly appealing, as its structure offers multiple points for diversification. These aspects respond to frequent search queries about "versatile heterocyclic scaffolds" and "compounds with multiple biological targets."
In conclusion, 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)pyrrolidin-2-one (CAS No. 2229311-52-6) represents an important addition to the toolkit of medicinal and materials chemists. Its unique structural features, combined with promising preliminary data, position it as a compound worthy of further investigation across multiple scientific disciplines. As research continues, we anticipate seeing more applications emerge for this versatile molecule in both pharmaceutical and technological contexts.
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